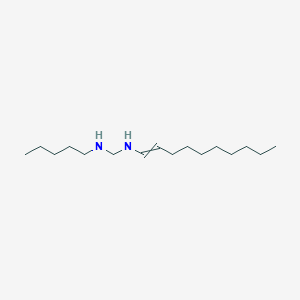
N-(Dec-1-en-1-yl)-N'-pentylmethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dec-1-en-1-yl)-N’-pentylmethanediamine: is an organic compound that belongs to the class of diamines It is characterized by the presence of a dec-1-en-1-yl group and a pentyl group attached to a methanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dec-1-en-1-yl)-N’-pentylmethanediamine typically involves the reaction of dec-1-ene with pentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include transition metal complexes and acid catalysts. The reaction is usually performed at elevated temperatures and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N-(Dec-1-en-1-yl)-N’-pentylmethanediamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Dec-1-en-1-yl)-N’-pentylmethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents under inert conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base. The reactions are conducted at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include amine oxides, nitriles, saturated amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Dec-1-en-1-yl)-N’-pentylmethanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It is also used in the development of novel biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(Dec-1-en-1-yl)-N’-pentylmethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(Dec-1-en-1-yl)-N’-pentylmethanediamine can be compared with other similar compounds, such as:
N-(Dec-1-en-1-yl)-N’-butylmethanediamine: This compound has a butyl group instead of a pentyl group. The difference in chain length can affect its reactivity and properties.
N-(Dec-1-en-1-yl)-N’-hexylmethanediamine: This compound has a hexyl group, which can influence its solubility and interaction with other molecules.
N-(Dec-1-en-1-yl)-N’-ethylmethanediamine: The presence of an ethyl group can lead to different chemical and biological properties compared to the pentyl derivative.
Properties
CAS No. |
143851-62-1 |
|---|---|
Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
N'-dec-1-enyl-N-pentylmethanediamine |
InChI |
InChI=1S/C16H34N2/c1-3-5-7-8-9-10-11-13-15-18-16-17-14-12-6-4-2/h13,15,17-18H,3-12,14,16H2,1-2H3 |
InChI Key |
IUBBEBZQWZGAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CNCNCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


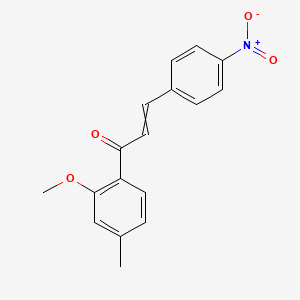
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
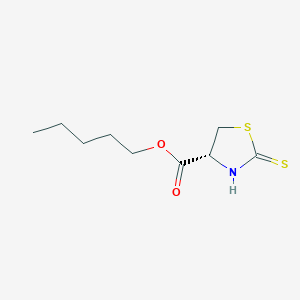
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
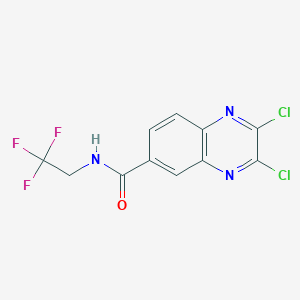
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)


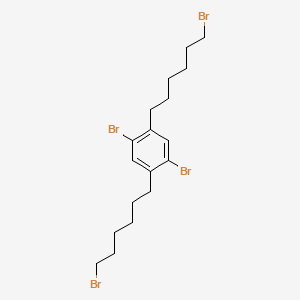
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
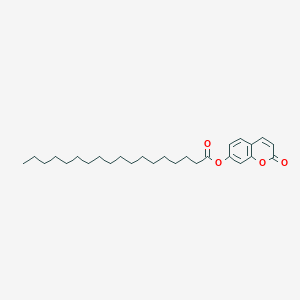
![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
